2-Bromo-5-fluorobenzene-1-sulfonamide
Overview
Description
2-Bromo-5-fluorobenzene-1-sulfonamide: is an organic compound with the molecular formula C6H5BrFNO2S and a molecular weight of 254.08 g/mol . It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide .
Industrial Production Methods: Industrial production of 2-Bromo-5-fluorobenzene-1-sulfonamide may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-fluorobenzene-1-sulfonamide can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluorobenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfonamide derivatives on various biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique functional groups make it valuable for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzene-1-sulfonamide involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine and fluorine atoms can participate in nucleophilic substitution, while the sulfonamide group can engage in hydrogen bonding and other interactions . The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzene-1-sulfonamide
- 2-Bromo-3-fluorobenzene-1-sulfonamide
- 2-Bromo-6-fluorobenzene-1-sulfonamide
Comparison: 2-Bromo-5-fluorobenzene-1-sulfonamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-5-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMJXAXLTZWLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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